2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

Catalog No.
S589270
CAS No.
2315-61-9
M.F
C18H30O3
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}e...

CAS Number

2315-61-9

Product Name

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3

InChI Key

LBCZOTMMGHGTPH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

Synonyms

Igepal CA-630, Non-Idet P-40, Nonidet P-40, Nonidet P-40, potassium salt, NP-40, ORF 3617, Triton X-114, TX-144 surfactant

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

Applications in Toxicology Research:

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, also known as Octylphenol Ethoxylate (OPE), has been used in scientific research to investigate its potential toxicological effects on various organisms, including:

  • Aquatic life: Studies have examined the impact of OPE on fish, invertebrates, and algae. These studies have shown that OPE can be toxic to these organisms, affecting their survival, reproduction, and development [Source: ].
  • Mammals: Research has also been conducted on the potential effects of OPE on mammals, including humans. However, the available data is limited, and further studies are needed to fully understand the potential risks associated with OPE exposure in mammals [Source: ].

Environmental Fate and Behavior Research:

OPE has been used in research to understand its environmental fate and behavior. This includes studies on:

  • Biodegradation: Research has investigated the rate and extent to which OPE can be broken down by microorganisms in the environment [Source: ].
  • Distribution: Studies have examined how OPE distributes in different environmental compartments, such as water, sediment, and air [Source: ].

Analytical Chemistry Research:

OPE has also been used in the development and validation of analytical methods for its detection and quantification in environmental samples. This is important for monitoring the presence of OPE in various environmental media and assessing potential exposure risks [Source: ].

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, commonly known as Triton X-114, is a nonionic surfactant with the molecular formula C18H30O3 and a molecular weight of 294.43 g/mol. This compound is characterized by its yellow liquid form and has a melting point of approximately 0.05°C and a boiling point estimated at 586.77°C. It exhibits a density of 1.06 g/mL at 20°C and is slightly soluble in organic solvents such as chloroform and methanol, but has limited solubility in water .

Triton X-114 is widely recognized for its use in biochemical applications, particularly as a detergent in protein extraction and purification processes. Its structure includes a hydrophobic tail derived from tetramethylbutyl phenol and a hydrophilic ethylene glycol chain, which contributes to its surfactant properties.

The chemical reactivity of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol primarily involves its hydroxyl groups and ether linkages. It can undergo various reactions typical of alcohols and ethers, including:

  • Esterification: Reacting with acids to form esters.
  • Ether cleavage: Under strong acidic or basic conditions, the ether linkages can be cleaved.
  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

These reactions are significant in modifying the compound for specific applications in research and industry.

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has been identified as an environmental pollutant with potential endocrine-disrupting effects. Studies indicate that it exhibits weak estrogenic activity, which raises concerns regarding its impact on wildlife and human health . Additionally, it is classified as moderately toxic when ingested and can act as an irritant to the eyes.

The synthesis of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol typically involves the following steps:

  • Phenol Alkylation: The synthesis begins with the alkylation of phenol using 1,1,3,3-tetramethylbutyl bromide to introduce the hydrophobic tail.
  • Ethanol Addition: The resultant product is then reacted with ethylene oxide in the presence of a base catalyst to form the ether linkages.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted materials and by-products.

This method ensures high yields of the desired compound while maintaining its functional properties.

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol has diverse applications across various fields:

  • Biotechnology: Utilized as a nonionic surfactant for protein extraction and purification.
  • Pharmaceuticals: Acts as an emulsifier in drug formulations.
  • Cosmetics: Employed in personal care products for its surfactant properties.
  • Environmental Science: Used in studies assessing the impact of pollutants on ecosystems due to its endocrine-disrupting potential.

Research into the interactions of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol with biological systems indicates that it can influence cellular signaling pathways due to its weak estrogenic activity. Its interactions with estrogen receptors have been documented in laboratory studies that explore its potential effects on reproductive health and development in various organisms .

Several compounds share structural similarities with 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol. Here are some notable examples:

Compound NameCAS NumberUnique Features
2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethanol2315-67-5Lacks the additional ethylene glycol unit; exhibits similar surfactant properties but different solubility characteristics.
4-(1-Ethyl-1-methylhexyl)phenol52427-13-1Known for higher toxicity levels compared to Triton X-114; used in industrial applications.
4-(Nonylphenol)104-35-8Recognized for significant endocrine-disrupting effects; widely studied for environmental impact.

The uniqueness of 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol lies in its balanced surfactant properties combined with moderate toxicity levels and specific applications in biochemistry and environmental studies.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.21949481 g/mol

Monoisotopic Mass

294.21949481 g/mol

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

UNII

P801HF8Z9A

Related CAS

68310-57-6
9036-19-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Spermatocidal Agents

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

68310-57-6
2315-61-9

Wikipedia

NP-40

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1): INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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